molecular formula C18H19N B14131034 1-(4-Methylphenethyl)-3,4-dihydroisoquinoline

1-(4-Methylphenethyl)-3,4-dihydroisoquinoline

Cat. No.: B14131034
M. Wt: 249.3 g/mol
InChI Key: JJAXNNOJKLGAEE-UHFFFAOYSA-N
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Description

1-(4-Methylphenethyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core with a 4-methylphenethyl substituent

Preparation Methods

The synthesis of 1-(4-Methylphenethyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial production methods for this compound may involve optimization of the Pictet-Spengler reaction on a larger scale, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Methylphenethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in tetrahydroisoquinoline compounds.

Scientific Research Applications

1-(4-Methylphenethyl)-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. Due to its structural similarity to neurotransmitters, it may interact with receptors in the central nervous system, modulating neurotransmission. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenethyl)-3,4-dihydroisoquinoline can be compared with other similar compounds such as:

    Phenethylamine: A simple amine that serves as a precursor to various bioactive molecules.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.

    Quinoline: An aromatic heterocycle with a wide range of applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C18H19N/c1-14-6-8-15(9-7-14)10-11-18-17-5-3-2-4-16(17)12-13-19-18/h2-9H,10-13H2,1H3

InChI Key

JJAXNNOJKLGAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=NCCC3=CC=CC=C32

Origin of Product

United States

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